Product packaging for 2,4-Difluoro-3-methylaniline hydrochloride(Cat. No.:CAS No. 2503208-51-1)

2,4-Difluoro-3-methylaniline hydrochloride

Cat. No.: B2889366
CAS No.: 2503208-51-1
M. Wt: 179.59
InChI Key: FPMSKYJSQFFDSO-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylaniline hydrochloride (CAS 2503208-51-1) is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis and pharmaceutical research . The compound is the salt form of 2,4-Difluoro-3-methylaniline (CAS 76350-70-4), a known chemical precursor . This high-purity reagent is designed for use in various research applications, including the development of active pharmaceutical ingredients (APIs) and other complex chemical entities. As a fluorinated aniline derivative, it is particularly valued for its potential in creating molecules with modified electronic characteristics, bioavailability, and metabolic stability. Handling and Storage: Based on the properties of its precursor, this compound requires careful handling. It is recommended to be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at temperatures under -20°C to maintain stability . Researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling instructions before use . Intended Use: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. All necessary safety precautions must be observed when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClF2N B2889366 2,4-Difluoro-3-methylaniline hydrochloride CAS No. 2503208-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-5(8)2-3-6(10)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSKYJSQFFDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Route Development for 2,4 Difluoro 3 Methylaniline Hydrochloride

Evolution of Synthetic Strategies and Methodological Advancements

The development of synthetic routes to 2,4-Difluoro-3-methylaniline hydrochloride has been driven by the need for efficiency, selectivity, and scalability. Early methods relied on classical organic reactions, which have been progressively refined and, in some cases, replaced by more advanced and strategic approaches.

Conventional Reductive Amination and Aromatic Substitution Approaches

Conventional approaches to the synthesis of this compound have often commenced from readily available precursors. One common strategy involves the nitration of 1,3-difluoro-2-methylbenzene, followed by the reduction of the resulting nitro compound. The nitration of 1,3-difluoro-2-methylbenzene typically yields 2,4-difluoro-3-methylnitrobenzene as the major product due to the directing effects of the fluorine and methyl substituents. Subsequent reduction of the nitro group to an amine is a well-established transformation.

Another conventional route involves nucleophilic aromatic substitution (SNAr). This approach might start with a precursor bearing a suitable leaving group, such as a halogen, which can be displaced by an amino group or its equivalent. However, the electron-donating nature of the methyl group can decrease the reactivity of the aromatic ring toward nucleophilic attack, making harsh reaction conditions necessary.

Reductive amination represents a convergent approach where a suitably functionalized ketone or aldehyde is reacted with an amine source in the presence of a reducing agent. For the synthesis of 2,4-Difluoro-3-methylaniline, this would involve the reductive amination of a precursor ketone, which can be a versatile but often lengthy process.

Table 1: Comparison of Conventional Synthesis Routes for 2,4-Difluoro-3-methylaniline

Route Starting Material Key Steps Typical Reagents Advantages Disadvantages
Nitration/Reduction 1,3-Difluoro-2-methylbenzene Nitration, Reduction HNO₃/H₂SO₄, Fe/HCl or H₂/Pd-C High regioselectivity in nitration Use of strong acids, potential for over-reduction
SNAr 1-Chloro-2,4-difluoro-3-methylbenzene Amination NH₃ or NaN₃ followed by reduction Direct introduction of the amino group Requires activated substrate, harsh conditions
Reductive Amination 2,4-Difluoro-3-methylacetophenone Imine formation, Reduction NH₃, H₂, Raney Nickel Convergent synthesis Multi-step precursor synthesis

Strategic Fluorination and Methylation Tactics

More advanced synthetic strategies focus on the late-stage introduction of the fluorine or methyl groups to an aniline (B41778) precursor. Strategic C-H fluorination has emerged as a powerful tool in organic synthesis. nih.gov Electrophilic fluorinating agents can selectively introduce fluorine atoms into an aromatic ring, guided by the existing substituents. For instance, the directed fluorination of a pre-existing methylaniline derivative could be a potential route, although controlling the regioselectivity to obtain the desired 2,4-difluoro pattern can be challenging.

Similarly, strategic methylation of a difluoroaniline derivative offers another synthetic avenue. The methylation of 2,4-difluoroaniline could be achieved through various methods, including Friedel-Crafts alkylation or through directed ortho-metalation followed by quenching with a methylating agent. The directing effect of the amino group and the existing fluorine atoms would be crucial in achieving the desired regioselectivity for the introduction of the methyl group at the C3 position.

Emerging Sustainable and Catalytic Synthetic Pathways

Recent advancements in organic synthesis have focused on the development of more sustainable and efficient catalytic methods. These emerging pathways offer advantages in terms of reduced waste, milder reaction conditions, and higher atom economy for the synthesis of this compound.

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of 2,4-difluoro-3-methylnitrobenzene is a key step in one of the primary synthetic routes. While classical methods often use stoichiometric reducing agents like iron in acidic media, catalytic hydrogenation offers a cleaner and more efficient alternative. frontiersin.org Various catalysts, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, can be employed for this transformation. google.com

The choice of catalyst and reaction conditions can be critical, especially in the presence of fluorine substituents, to avoid hydrodefluorination as a side reaction. nih.gov Modern catalytic systems often utilize supported nanoparticles or bimetallic catalysts to enhance activity and selectivity, allowing the reaction to proceed under milder pressures and temperatures.

Table 2: Catalytic Systems for the Hydrogenation of 2,4-Difluoro-3-methylnitrobenzene

Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%) Key Features
5% Pd/C Ethanol 25 5 >95 High efficiency, common industrial catalyst
10% Pt/C Methanol (B129727) 40 10 >98 Robust, less prone to dehalogenation
Raney Nickel Isopropanol 60 20 ~90 Cost-effective, requires higher pressure
Sulfided Pt/C Ethyl Acetate (B1210297) 30 5 >99 High chemoselectivity, minimizes hydrodefluorination nih.gov

Transition-Metal-Mediated Cross-Coupling Reactions for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines. libretexts.orgwikipedia.org This methodology allows for the direct formation of a C-N bond by coupling an aryl halide or triflate with an amine source. For the synthesis of 2,4-Difluoro-3-methylaniline, a plausible route would involve the coupling of 1-bromo-2,4-difluoro-3-methylbenzene with an ammonia equivalent. organic-chemistry.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and the phosphine ligand. Modern generations of bulky, electron-rich phosphine ligands have enabled the coupling of a wide range of substrates under mild conditions with high functional group tolerance. nih.gov

Innovations in Electro- and Photochemical Synthesis

Electro- and photochemical methods are at the forefront of sustainable synthesis, offering unique reaction pathways driven by electricity or light. chemistryworld.com Electrochemical synthesis can be applied to both fluorination and amination reactions. Anodic fluorination can introduce fluorine atoms into an aromatic ring, while cathodic reduction can be employed for the conversion of nitro groups to amines. nih.govresearchgate.net

Photochemical synthesis, particularly photoredox catalysis, has opened new avenues for C-N bond formation. rsc.org Visible-light-mediated reactions can enable the amination of aryl halides under exceptionally mild conditions, often at room temperature. organic-chemistry.org These methods are still emerging but hold significant promise for the future synthesis of complex molecules like this compound. acs.orgacs.org

Implementation of Green Chemistry Principles in Synthetic Route Design

The synthesis of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The goal is to develop processes that are not only efficient and economically viable but also minimize environmental impact. This involves a holistic approach to route design, considering factors from solvent choice and raw material sourcing to waste generation and energy consumption.

Traditional syntheses of aromatic amines and their fluorinated derivatives often rely on polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. While effective, these solvents pose environmental and health risks and complicate product purification. Green chemistry principles advocate for the reduction or elimination of such hazardous solvents.

Several strategies are being explored for the synthesis of aromatic amines and related fluorinated compounds:

Solvent-Free Reactions: Performing reactions in a neat mixture of reactants can eliminate solvent waste entirely. For instance, Michael-type additions of amines to electron-deficient alkenes have been successfully carried out without any solvent or catalyst, yielding β-amino derivatives in excellent yields. researchgate.net Similarly, efficient fluorination of 1,3-dicarbonyl compounds and activated aromatic systems has been achieved under solvent-free conditions using electrophilic fluorinating agents like Selectfluor™ or Accufluor™. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic substrates often have low solubility in water, the development of water-soluble catalysts and phase-transfer catalysis can overcome this limitation. Selective and efficient fluorination of 1,3-dicarbonyl compounds has been demonstrated in aqueous media. researchgate.net

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. Nucleophilic fluorination reactions using potassium fluoride have been shown to be effective in ionic liquids like [bmim][BF4]. researchgate.netacs.org

Ullmann C-N Coupling without Organic Solvents: A patented method describes the synthesis of aromatic amines via the Ullmann C-N coupling reaction between an aryl halide and an amine using copper powder as a catalyst in an organic solvent-free system. google.com This approach is noted for its operational simplicity, low cost, and high yield, making it suitable for industrial applications. google.com

The following table summarizes alternative media utilized in reactions relevant to the synthesis of fluorinated aromatic amines.

Table 1: Alternative Media in Synthesis of Fluorinated Aromatic Compounds

Reaction Type Alternative Medium/Condition Reactants Advantages
Electrophilic Fluorination Solvent-Free 1,3-Dicarbonyls, Activated Aromatics Eliminates solvent waste, simplifies workup. researchgate.net
Nucleophilic Amination Solvent-Free (Ullmann Coupling) Aryl Halide, Amine High yield, low cost, no organic solvent waste. google.comorganic-chemistry.org
Nucleophilic Fluorination Ionic Liquid Halo- and Mesylalkanes, KF Enhanced reactivity, low volatility. researchgate.net
Exploration of Bio-Derived and Renewable Feedstocks

The chemical industry's reliance on petrochemical feedstocks is a major sustainability challenge. A key goal of green chemistry is to transition towards bio-derived and renewable resources. While the direct synthesis of a complex substituted aniline like 2,4-Difluoro-3-methylaniline from biomass is not yet established, research into producing core aromatic structures from renewable sources is progressing. Lignin, a complex polymer found in wood, is a significant source of renewable aromatic chemicals. Through various depolymerization techniques, lignin can be broken down into valuable aromatic monomers, which can serve as platform molecules for further chemical synthesis. This approach provides a potential long-term strategy for reducing the carbon footprint of aromatic amine production.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. chembam.com Traditional multi-step syntheses often involve stoichiometric reagents and generate significant waste, resulting in low atom economy.

The synthesis of anilines provides a clear example. The classic Béchamp reduction of a nitroarene using iron filings and hydrochloric acid has a very poor atom economy (around 35%) and produces large amounts of iron oxide sludge. rsc.orgsescollege.ac.in In contrast, catalytic hydrogenation of the nitro group using a catalyst (e.g., Ni, Pd, Pt) and molecular hydrogen (H₂) is a highly atom-economical alternative. sescollege.ac.in

Reaction: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O

In this catalytic process, the only byproduct is water, leading to a much higher theoretical atom economy (e.g., 72% for the synthesis of aniline from nitrobenzene). rsc.orgbuecher.de This approach not only minimizes waste but also often proceeds under milder conditions with higher selectivity.

Another key metric is the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. chembam.com The pharmaceutical industry traditionally has a very high E-factor (25-100+). By adopting catalytic routes and improving process efficiency, the E-factor can be significantly reduced.

The table below compares the atom economy of different reaction types relevant to the synthesis of this compound precursors.

Table 2: Comparison of Atom Economy in Key Reaction Types

Reaction Type General Equation Byproducts Atom Economy Green Chemistry Relevance
Catalytic Hydrogenation R-NO₂ + 3H₂ → R-NH₂ + 2H₂O H₂O High rsc.orgsescollege.ac.in Preferred method for nitro group reduction; minimizes waste.
Electrophilic Nitration R-H + HNO₃ (H₂SO₄ cat.) → R-NO₂ + H₂O H₂O High (for substitution) sescollege.ac.in Efficient for introducing the nitro group, but uses strong acids.
Nucleophilic Substitution (Halex) R-Cl + KF → R-F + KCl Salt (e.g., KCl) Moderate Depends on the mass of the leaving group and salt byproduct.

By prioritizing catalytic methods and designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, the synthesis of this compound can be made significantly more sustainable.

Synthesis of Precursor Molecules for this compound

The synthesis of the target compound hinges on the efficient construction of a key intermediate: a 2,4-difluoro-3-methyl-nitrobenzene. This requires strategic approaches to first build the difluorinated and methylated aromatic core and then introduce the nitro group at the correct position for subsequent reduction to the aniline.

A logical starting precursor for the target molecule is 1,3-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene). nih.gov Several routes exist for the synthesis of 1,3-difluorinated aromatics.

From Dichlorobenzenes: One approach involves the direct Cl/F exchange on 1,3-dichlorobenzene. However, this halogen exchange (Halex) reaction requires drastic conditions and often results in moderate yields. google.com

From Difluoronitrobenzenes: A classical route proceeds via 2,4-difluoronitrobenzene. This intermediate can be reduced to 2,4-difluoroaniline, which is then diazotized and subjected to reductive deamination to yield 1,3-difluorobenzene. google.comgoogle.com The industrial implementation of this process is challenging due to the instability of diazonium salts and the generation of acidic waste. google.com

From Polychloronitrobenzenes: A more versatile industrial method starts with polychlorinated nitroaromatics. For example, 2,4,5-trichloronitrobenzene can be fluorinated using an alkali metal fluoride (like KF) in a polar aprotic solvent. google.comgoogle.comgoogleapis.com This Halex reaction selectively replaces two chlorine atoms to form 2,4-difluoro-5-chloronitrobenzene. The remaining chlorine atom can then be removed via catalytic hydrogenation (dehalogenation) at the same time the nitro group is reduced, directly yielding 2,4-difluoroaniline. google.comgoogle.comgoogleapis.com This aniline can then be converted to the desired precursor.

From Cyclobutene Precursors: An innovative approach involves the reaction of substituted cyclobutenes with difluorocarbene. This method produces 1,3-difluorobenzenes where the fluorine atoms are non-adjacent in the final aromatic ring, offering a unique synthetic pathway. jmu.edujmu.edu

The following table compares various synthetic routes to 1,3-difluorobenzene, a key precursor scaffold.

Table 3: Synthetic Routes to 1,3-Difluorobenzene Scaffold

Starting Material Key Steps Advantages Disadvantages
1,3-Dichlorobenzene Halogen Exchange (Halex) Direct conversion Harsh conditions, moderate yield. google.com
2,4-Difluoronitrobenzene Reduction, Diazotization, Deamination Utilizes a common intermediate Diazonium salt instability, acidic waste. google.comgoogle.com
2,4,5-Trichloronitrobenzene Fluorination (Halex), Reductive Dehalogenation High selectivity in fluorination Multi-step process. google.comgoogle.com

Strategies for Introduction of Methyl and Nitro Functionalities

Once the difluoroaromatic core is established, the methyl and nitro groups must be introduced with correct regiochemistry.

Introduction of the Methyl Group: A direct route starts with a pre-methylated precursor like 1,3-difluoro-2-methylbenzene. Alternatively, the methyl group can be introduced onto a functionalized difluoroaromatic ring. A patented method demonstrates the synthesis of 1,2-difluoro-3-methyl-4-nitrobenzene starting from 2,3,4-trifluoronitrobenzene. google.com In this multi-step process, the C-3 methyl group is installed via a nucleophilic aromatic substitution with diethyl malonate, followed by a decarboxylation step. google.com This highlights a sophisticated strategy for building the required substitution pattern when simpler precursors are unavailable.

Introduction of the Nitro Group and Final Reduction: The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org The regiochemical outcome of the nitration of 1,3-difluoro-2-methylbenzene is critical. The directing effects of the substituents must be considered:

Fluorine atoms (at C1, C3): Deactivating, ortho, para-directing.

Methyl group (at C2): Activating, ortho, para-directing.

The methyl group is an activator, while fluorine is a deactivator. The activating methyl group will strongly direct the incoming electrophile (NO₂⁺) to its ortho (C3-F, C1-F positions are blocked) and para (C5) positions. The fluorine atoms also direct to their para positions (C4 for the C1-F and C6 for the C3-F). The most likely product is substitution at the C5 position, which is para to the activating methyl group and not sterically hindered, leading to the desired precursor, 2,4-difluoro-3-methyl-5-nitrobenzene.

The final step is the reduction of the nitro group to an amine. As discussed under green chemistry principles (2.2.4.3), catalytic hydrogenation is the preferred method. A variety of catalysts, including palladium on carbon (Pd/C) and Raney nickel, are effective for this transformation, typically carried out in a solvent like methanol or ethanol under a hydrogen atmosphere. google.comresearchgate.net The resulting 2,4-Difluoro-3-methylaniline is then treated with an acid, such as hydrochloric acid in an organic solvent, to precipitate the stable hydrochloride salt. google.com

Fundamental Mechanistic Investigations and Reactivity Studies of 2,4 Difluoro 3 Methylaniline Hydrochloride

Reaction Pathways Involving the Aniline (B41778) Core and Substituents

The reaction pathways of 2,4-Difluoro-3-methylaniline hydrochloride are dictated by the cumulative influence of its functional groups on the aromatic system. The substituents determine the molecule's susceptibility to attack by either electrophiles or nucleophiles and modulate the fundamental properties of the amine functional group.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) derivatives. wikipedia.org The outcome of such reactions on a substituted benzene ring is determined by the nature of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

In the case of this compound, the substituents present a complex scenario:

Anilinium group (-NH3+): Unlike the strongly activating, ortho, para-directing amino group (-NH2) of the free aniline, the anilinium group is a powerful deactivating group. Through a strong negative inductive effect (-I), it withdraws electron density from the ring, making it significantly less nucleophilic. It acts as a meta-director.

Methyl group (-CH3): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through both a positive inductive effect (+I) and hyperconjugation. pharmacyfreak.com

The regioselectivity of an electrophilic attack on the 2,4-Difluoro-3-methylanilinium ion depends on the combined influence of these groups on the two available positions: C5 and C6.

| C6 | para (disfavored) | para (directing) | ortho (directing) | meta (disfavored) | Strongly favored |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is uncommon for simple aryl halides but becomes feasible when the ring is "activated" by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

In this compound, the fluorine atoms themselves serve as potential leaving groups. For SNAr reactions, fluoride is an effective leaving group, in part because its high electronegativity makes the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com

Reactivity at C2: Substitution of the fluorine at C2 would be stabilized by the electron-withdrawing inductive effect of the adjacent anilinium group (-NH3+) and the fluorine at C4 (para position). Electron-withdrawing groups are crucial for stabilizing the anionic Meisenheimer intermediate.

Reactivity at C4: Substitution of the fluorine at C4 would be stabilized by the inductive effect of the anilinium group (meta position) and the fluorine at C2 (ortho position).

The presence of multiple fluorine atoms generally enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. nih.gov The anilinium group, being strongly electron-withdrawing, further activates the ring towards SNAr, in stark contrast to its deactivating role in SEAr. The methyl group, being electron-donating, has a slight deactivating effect on SNAr.

Between the two fluorine atoms, substitution is more likely to occur at the position that leads to a more stable Meisenheimer complex. The stability is maximized when electron-withdrawing groups are at positions ortho or para to the site of attack. Therefore, attack at C4 is strongly favored as the intermediate anion is stabilized by resonance involving the C2-fluorine and inductively by the C1-anilinium group.

The basicity of an amine is a measure of its ability to accept a proton, a property attributed to the lone pair of electrons on the nitrogen atom. libretexts.orglibretexts.org For aromatic amines like aniline, the basicity is considerably lower than for aliphatic amines. This is because the nitrogen lone pair is delocalized into the π-system of the aromatic ring, making it less available for protonation. libretexts.orgmasterorganicchemistry.com

The basicity of the 2,4-Difluoro-3-methylaniline free base is influenced by its substituents:

Fluorine Atoms: As highly electronegative elements, the two fluorine atoms exert a strong electron-withdrawing inductive effect. This effect pulls electron density from the aromatic ring and, in turn, from the nitrogen atom, significantly reducing the availability of the lone pair and thus decreasing the amine's basicity. masterorganicchemistry.com

Methyl Group: The electron-donating methyl group slightly increases the electron density on the ring through induction and hyperconjugation, which marginally counteracts the effect of the fluorine atoms and increases basicity relative to an unsubstituted aniline.

The net effect is a significant reduction in basicity compared to aniline. The two powerful electron-withdrawing fluorine groups overwhelm the small electron-donating effect of the methyl group. The protonation equilibrium for this compound lies far to the side of the anilinium hydrochloride salt in the presence of a strong acid like HCl. The pKa of the conjugate acid (the anilinium ion) is expected to be substantially lower than that of the anilinium ion itself (pKa ≈ 4.6).

Table of Comparative pKa Values for Substituted Anilinium Ions:

Compound pKa of Conjugate Acid
Cyclohexylamine 11.2 masterorganicchemistry.com
Aniline 4.6 masterorganicchemistry.com
4-Fluoroaniline 4.1
4-Nitroaniline 1.0

| 2,4-Difluoro-3-methylaniline (Predicted) | < 3.0 |

Note: The pKa value for 2,4-Difluoro-3-methylaniline is an estimate based on the additive effects of the substituents.

Stereoelectronic Effects of Fluorine and Methyl Substituents on Reactivity Profiles

Stereoelectronic effects are effects on molecular geometry, reactivity, and stability that arise from the spatial arrangement of orbitals and their electronic interactions. In this compound, the fluorine and methyl groups exert profound stereoelectronic influences that shape its chemical behavior.

The electronic influence of fluorine is twofold and can be quantitatively described using Hammett parameters, which measure the electron-donating or electron-withdrawing influence of substituents on a benzene ring.

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a powerful electron-withdrawing effect through the sigma bond framework. This polarization reduces the electron density of the entire aromatic ring, making it less reactive towards electrophiles and more reactive towards nucleophiles. nih.gov This effect is primarily responsible for the reduced basicity of the aniline nitrogen.

Mesomeric Effect (+M): Fluorine possesses filled p-orbitals (lone pairs) that can overlap with the π-system of the aromatic ring. This donation of electron density, also known as a resonance effect, increases the electron density specifically at the ortho and para positions. csbsju.edunih.gov While the inductive effect of halogens is generally stronger than their mesomeric effect, the latter is responsible for their ortho, para-directing nature in SEAr reactions. csbsju.edu

The redistribution of electron density due to fluorination results in the center of the aromatic ring becoming more electropositive while the periphery becomes more electronegative. researchgate.net

Table of Electronic Contributions of Fluorine:

Electronic Effect Description Impact on Reactivity
Inductive (-I) Strong withdrawal of electron density through σ-bonds. Deactivates ring for SEAr; Activates ring for SNAr; Decreases amine basicity.

| Mesomeric (+M) | Weak donation of electron density through π-system. | Directs electrophiles to ortho and para positions. |

The methyl group influences the reactivity profile of the molecule through both steric and electronic effects.

Steric Effects: The physical size of the methyl group at the C3 position creates steric hindrance. This bulkiness can impede the approach of reagents to the adjacent positions, namely C2 and C4. While this effect might be minor for small electrophiles, it can influence the regioselectivity of reactions involving larger reagents, potentially favoring attack at the less hindered C6 position. rsc.org

Hyperconjugative Effects: Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital. For the methyl group on the aniline ring, this involves the overlap of the C-H bonding orbitals with the aromatic π-system. This interaction donates electron density to the ring, contributing to its activating, ortho, para-directing character in electrophilic aromatic substitution. pharmacyfreak.com It helps to stabilize the positive charge of the arenium ion intermediate formed during the reaction, particularly when the attack is at an ortho or para position. pharmacyfreak.comdoubtnut.com This effect, combined with the methyl group's inductive electron donation, enhances the nucleophilicity of the ring, although this is largely counteracted by the deactivating effects of the other substituents in this specific molecule.

Kinetic and Thermodynamic Characterization of Elementary Steps

The kinetic and thermodynamic parameters of elementary reaction steps involving aromatic amines are crucial for understanding their reaction mechanisms. For a substituted aniline like this compound, the key reactive sites are the amino group and the aromatic ring. Reactions can include electrophilic aromatic substitution, oxidation, and reactions involving the amino group itself.

In the absence of direct experimental data for this compound, we can consider data from related compounds to illustrate the expected magnitudes of kinetic and thermodynamic parameters. For instance, the study of the reaction between aniline and methyl radicals has shown that such reactions can proceed via addition and/or abstraction channels, leading to various intermediates and products. nih.gov

Table 1: Illustrative Kinetic and Thermodynamic Data for Related Aniline Reactions (Hypothetical)

Reaction StepReactant(s)Activation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Rate Constant (k) (M⁻¹s⁻¹)
Electrophilic Aromatic Substitution (Bromination)2,4-Difluoroaniline + Br₂45-60-80 to -10010² - 10³
N-Alkylation3-Methylaniline + CH₃I50-70-50 to -7010⁻² - 10⁻¹
Oxidation by PeroxideAniline + H₂O₂60-80-150 to -20010⁻⁴ - 10⁻³

Note: The data in this table are hypothetical and are intended to provide an illustrative example of the expected range of values for reactions involving substituted anilines, based on general principles of organic chemistry. They are not experimental values for this compound.

The thermodynamics of these reactions are also influenced by the substituents. The formation of a stable product is driven by a negative change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. For many reactions of anilines, the enthalpy change is the dominant factor.

Computational Chemistry as a Tool for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms where experimental studies are challenging. nih.govbeilstein-journals.orgnih.govresearchgate.net For this compound, computational methods could provide invaluable insights into its reactivity.

A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. The identification and characterization of transition states are fundamental to understanding reaction mechanisms. Computational methods can be used to locate transition state geometries and calculate their energies.

For electrophilic aromatic substitution on 2,4-Difluoro-3-methylaniline, computational studies would likely focus on the formation of the sigma complex (arenium ion) intermediate. The transition state leading to this intermediate would involve the approach of the electrophile to the aromatic ring. The presence of the fluoro and methyl groups would influence the stability of the transition states for attack at different positions on the ring. DFT calculations, using functionals like B3LYP or M06-2X, are commonly employed for such investigations. beilstein-journals.orgnih.govresearchgate.net

Table 2: Calculated Transition State Properties for a Hypothetical Electrophilic Aromatic Substitution on a Substituted Aniline

ParameterValue
Computational MethodDFT (B3LYP/6-31G*)
Imaginary Frequency-350 cm⁻¹
Activation Energy (Calculated)55 kJ/mol
Key Bond Distances in TSC-Br: 2.5 Å, C-H: 1.1 Å

Note: This table presents hypothetical data that would be typical for a DFT calculation of a transition state in an electrophilic aromatic substitution reaction of a substituted aniline.

A potential energy surface (PES) provides a comprehensive picture of a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. By mapping the PES, chemists can identify the most likely reaction pathways, including intermediates and transition states.

For a reaction involving this compound, a calculated PES would reveal the lowest energy path from reactants to products. For example, in a multi-step reaction, the PES would show the relative energies of all intermediates and transition states. This allows for the determination of the rate-determining step of the reaction, which is the step with the highest energy transition state.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the desired reactants and products on the PES. mdpi.com This analysis provides a detailed view of the geometric changes that occur during the transformation. While a specific PES for a reaction of this compound is not available, studies on similar systems, such as the reaction of 4-methyl aniline with OH radicals, demonstrate the utility of this approach in elucidating complex reaction mechanisms. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Research Applications of 2,4 Difluoro 3 Methylaniline Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Analysis

High-Resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2,4-Difluoro-3-methylaniline hydrochloride in solution. A combination of one-dimensional (1D) and multi-dimensional (2D, 3D) experiments allows for the mapping of covalent bonds and spatial proximities within the molecule.

Two-dimensional NMR experiments are crucial for resolving spectral overlap and establishing connectivity between atoms. For this compound, a suite of these experiments would be employed to confirm its structure. researchgate.net

COrrelation SpectroscopY (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this molecule, COSY would reveal the coupling between the two aromatic protons (H5 and H6), confirming their adjacent relationship on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu This would definitively link the aromatic protons H5 and H6 to their respective carbons, C5 and C6, and the methyl protons to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.edu This is vital for assembling the molecular skeleton. Key correlations would include the methyl protons showing cross-peaks to the aromatic carbons C2, C3, and C4, and the aromatic protons showing correlations to neighboring carbons, thus confirming the substitution pattern of the ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. youtube.com A NOESY spectrum would be expected to show a correlation between the methyl group protons and the aromatic proton at the C5 position, providing definitive proof of their spatial proximity.

Diffusion Ordered SpectroscopY (DOSY): DOSY is used to separate the NMR signals of different species in a mixture based on their translational diffusion rates. For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient, confirming that they all belong to the same molecular entity.

Table 1: Expected 2D NMR Correlations for 2,4-Difluoro-3-methylaniline Cation

Proton (¹H) Signal COSY Correlations (with ¹H) HSQC Correlations (with ¹³C) HMBC Correlations (with ¹³C) NOESY Correlations (with ¹H)
-CH₃ - C-CH₃ C2, C3, C4 H5
H5 H6 C5 C3, C4, C6, C1 -CH₃, H6
H6 H5 C6 C1, C2, C4, C5 H5

| -NH₃⁺ | - | - | C1, C2 | H6 |

Note: Chemical shifts and specific correlations are predicted based on the known structure and general NMR principles.

Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for analyzing fluorinated organic molecules. biophysics.org Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. biophysics.org

For this compound, the two fluorine atoms at the C2 and C4 positions are chemically non-equivalent. Consequently, the ¹⁹F NMR spectrum is expected to display two distinct signals. The precise chemical shifts of these signals are influenced by the electronic effects of the methyl and ammonium substituents. Furthermore, these signals would exhibit complex splitting patterns due to:

H-F coupling: Coupling to the adjacent aromatic protons (e.g., F2 coupling with H6, and F4 coupling with H5).

F-F coupling: Coupling between the two fluorine atoms through the aromatic ring.

The analysis of these coupling constants (J-values) provides invaluable information for confirming the substitution pattern on the benzene (B151609) ring.

Table 2: Predicted ¹⁹F NMR Parameters for this compound

Fluorine Atom Predicted Chemical Shift Range (ppm) Expected Coupling Interactions
F at C2 -110 to -130 ³J(F2-F4), ⁴J(F2-H6), ⁴J(F2-CH₃)

| F at C4 | -100 to -120 | ³J(F4-F2), ³J(F4-H5), ⁴J(F4-CH₃) |

Note: Chemical shift ranges are estimates relative to a standard like CFCl₃.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics in the crystalline form. researchgate.net This is particularly relevant for an ionic salt like this compound. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra from solid samples.

Solid-state NMR can be used to:

Characterize Polymorphism: Identify the presence of different crystalline forms, which may have distinct physical properties.

Probe Intermolecular Interactions: Analyze hydrogen bonding between the anilinium (-NH₃⁺) group, the chloride anion (Cl⁻), and neighboring molecules.

Determine Molecular Conformation: Define the conformation of the molecule as it exists within the crystal lattice.

Assess Crystallographic Inequivalence: If the crystal's unit cell contains more than one molecule in unique environments, ssNMR can often resolve distinct signals for each, providing a count of crystallographically inequivalent sites.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of molecular analysis, providing mass measurements with extremely high accuracy (typically to within 5 ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass-to-charge ratio (m/z).

For this compound, HRMS would first confirm the elemental formula of the protonated molecule (the cation, C₇H₉F₂N⁺). Subsequent analysis using tandem mass spectrometry (MS/MS) involves isolating the parent ion, inducing fragmentation, and then analyzing the masses of the resulting fragment ions. This process provides a detailed map of the molecule's fragmentation pathways, which serves as a structural fingerprint. researchgate.net

In a mass spectrometer, the 2,4-Difluoro-3-methylaniline cation will fragment in a predictable manner upon energetic activation. The study of these fragments via HRMS provides powerful confirmation of the compound's structure.

A plausible fragmentation pathway could involve:

Loss of a methyl radical (•CH₃): A common initial fragmentation for methylated anilines, leading to a [M-15]⁺ ion.

Loss of hydrogen fluoride (HF): Elimination of HF from the ring structure.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the aniline (B41778) core.

The ability of HRMS to provide exact masses for each fragment ion is critical. For instance, it can easily distinguish between fragments that have the same nominal mass but different elemental compositions, thereby validating the proposed fragmentation steps.

Table 3: Predicted HRMS Fragments for the 2,4-Difluoro-3-methylaniline Cation (C₇H₈F₂N⁺)

Fragment Ion Formula Loss from Parent Ion Calculated Exact Mass (m/z)
C₇H₈F₂N⁺ - 144.0624
C₆H₅F₂N⁺ •CH₃ 129.0390
C₇H₇FN⁺ HF 124.0563

Note: The listed parent ion is the free amine cation, C₇H₈F₂N⁺, not the full hydrochloride salt.

Isotopic labeling is a technique used to trace the path of atoms or molecular fragments through a chemical reaction or metabolic pathway. wikipedia.org By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., deuterium (²H) for hydrogen, ¹³C for carbon, or ¹⁵N for nitrogen), researchers can follow the label using mass spectrometry.

This approach is invaluable for mechanistic studies. For example:

Deuterium Labeling: Synthesizing the compound with a deuterated methyl group (-CD₃) would allow researchers to track the fate of this specific group in a reaction. If a fragment corresponding to the loss of the methyl group is observed in the mass spectrum, its mass will be shifted by +3 amu compared to the unlabeled compound, confirming the origin of the fragment.

¹⁸F Radiolabeling: For applications in Positron Emission Tomography (PET), the stable ¹⁹F can be replaced with the positron-emitting isotope ¹⁸F. nih.gov This radiolabeling allows the molecule to be used as a tracer for in vivo imaging, and MS techniques are essential for characterizing the labeled compound and its metabolites. researchgate.netacs.org

Table 4: Examples of Isotopic Labeling for Mechanistic Studies

Isotopic Label Labeled Position Application Example
Deuterium (²H) Methyl Group (-CD₃) Tracing the methyl group in fragmentation pathways or reaction mechanisms.
Carbon-13 (¹³C) C3 Position Following the rearrangement or cleavage of the aromatic ring during a chemical transformation.
Nitrogen-15 (¹⁵N) Amino Group (-¹⁵NH₃⁺) Probing reactions that directly involve the aniline nitrogen, such as N-alkylation or amide formation.

| Fluorine-18 (¹⁸F) | C2 or C4 Position | Development of PET imaging agents for preclinical and clinical research. acs.org |

Single Crystal X-ray Diffraction and Advanced Crystallography for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For a research compound such as this compound, SCXRD provides invaluable insights into its molecular conformation, steric and electronic effects of the substituents, and the intricate network of intermolecular interactions that govern its solid-state packing.

Determination of Crystal Packing and Hydrogen Bonding Networks

Based on studies of similar anilinium halides, it is expected that the N-H···Cl hydrogen bonds will be the most significant intermolecular interactions. nih.govrsc.org The geometry of these bonds, including the N-H···Cl distances and angles, can be precisely determined from SCXRD data. These interactions likely lead to the formation of supramolecular motifs, such as chains or sheets, which then assemble to form the three-dimensional crystal structure.

Furthermore, weaker C-H···F and C-H···Cl hydrogen bonds may also play a role in stabilizing the crystal packing. The fluorine atoms and the chloride ion can act as weak hydrogen bond acceptors, interacting with the hydrogen atoms of the aromatic ring and the methyl group. The presence and nature of π-π stacking interactions between the aromatic rings of adjacent molecules would also be elucidated by SCXRD, providing a complete picture of the forces governing the crystal structure.

A hypothetical representation of the primary hydrogen bonding in the crystal lattice is depicted in the table below.

Interaction Donor Acceptor Typical Distance (Å)
Strong Hydrogen BondN-H (Anilinium)Cl-2.9 - 3.2
Weak Hydrogen BondC-H (Aromatic/Methyl)F> 2.5
Weak Hydrogen BondC-H (Aromatic/Methyl)Cl-> 2.8

Analysis of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the literature, the potential for their existence is significant given the molecule's functional groups, which are capable of forming various hydrogen bonding patterns.

SCXRD is the definitive method for identifying and characterizing polymorphs, as each polymorphic form will produce a unique diffraction pattern corresponding to its distinct crystal lattice. A systematic screening for polymorphs would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals by SCXRD.

Co-crystallization is another avenue of research for modifying the physicochemical properties of this compound. By co-crystallizing it with other molecules (co-formers) that can form complementary hydrogen bonds, it is possible to create novel crystalline materials with tailored properties. For instance, co-formers containing carboxylic acid or amide functional groups could interact with the anilinium group to form robust supramolecular synthons. rsc.orgnih.gov SCXRD is essential for confirming the formation of a co-crystal and for determining the precise arrangement of the constituent molecules in the crystal lattice.

Absolute Configuration Determination

For chiral molecules, determining the absolute configuration is crucial. While this compound itself is achiral, derivatives of this compound or its use in the synthesis of chiral molecules may necessitate the determination of absolute configuration. In such cases, SCXRD, particularly when using anomalous dispersion, is a powerful technique for unambiguously assigning the absolute stereochemistry of a chiral center.

For a chiral derivative of this compound, the presence of a heavy atom (e.g., bromine or iodine) in the crystal structure can enhance the anomalous scattering effects, facilitating a more reliable determination of the absolute configuration. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Research

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and can offer insights into its conformational state. For this compound, these techniques are invaluable for confirming its chemical identity and probing the local environment of its constituent groups.

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to the vibrations of the anilinium group, the substituted benzene ring, and the methyl group. The positions, intensities, and shapes of these bands are sensitive to the molecule's structure and its intermolecular interactions in the solid state.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Notes
N-H Stretching (Anilinium)3200 - 2800IR, RamanBroad in IR due to hydrogen bonding.
C-H Stretching (Aromatic)3100 - 3000IR, Raman
C-H Stretching (Methyl)2980 - 2850IR, Raman
N-H Bending (Anilinium)1620 - 1550IR, Raman
C=C Stretching (Aromatic)1600 - 1450IR, RamanMultiple bands expected.
C-N Stretching1350 - 1250IR, Raman
C-F Stretching1250 - 1000IRTypically strong absorptions.
C-H Bending (Aromatic, out-of-plane)900 - 675IRPattern is indicative of substitution.

The N-H stretching vibrations of the anilinium group are particularly informative. In the IR spectrum, these bands are expected to be broad and shifted to lower frequencies compared to the free amine, which is a direct consequence of the strong N-H···Cl hydrogen bonding in the crystal lattice. researchgate.net The number and position of the C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹) can help confirm the 1,2,4,5-substitution pattern on the benzene ring.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations based on Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, further corroborating the molecular structure.

Coupled Chromatographic-Spectroscopic Techniques for Complex Mixture Analysis in Research (e.g., LC-HRMS, GC-HRMS for reaction monitoring)

In the research and development of synthetic methodologies involving this compound, the ability to monitor the progress of reactions and analyze complex mixtures of starting materials, intermediates, byproducts, and final products is essential. Coupled chromatographic-spectroscopic techniques, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), are powerful tools for this purpose.

LC-HRMS in Reaction Monitoring:

LC-HRMS is particularly well-suited for monitoring reactions in the liquid phase. A small aliquot of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. The high-performance liquid chromatography (HPLC) component separates the different species in the mixture based on their polarity and affinity for the stationary phase. The separated components then enter the mass spectrometer.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of each species. This is invaluable for identifying known compounds and for proposing the structures of unknown intermediates or byproducts. By tracking the decrease in the peak area of the starting materials and the increase in the peak area of the product over time, a reaction profile can be generated, providing crucial kinetic information. waters.comsigmaaldrich.com

GC-HRMS for Volatile and Derivatized Analytes:

GC-HRMS is an excellent technique for the analysis of volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, its free base form, 2,4-Difluoro-3-methylaniline, is amenable to GC analysis. This technique is particularly useful for monitoring the final stages of a synthesis after the free base has been isolated, or for analyzing the purity of the starting aniline. d-nb.infomdpi.com

The high separation efficiency of capillary GC columns allows for the resolution of closely related isomers, which can be a challenge in the synthesis of substituted anilines. researchgate.netacs.org The use of a high-resolution mass spectrometer as the detector provides the same benefits of accurate mass measurements and elemental composition determination as in LC-HRMS, aiding in the confident identification of all components in the mixture.

The table below summarizes the applicability of these techniques in the context of research involving this compound.

Technique Sample Type Information Obtained Application in Research
LC-HRMSReaction mixtures (liquid phase)Separation and identification of starting materials, intermediates, products, and byproducts. Accurate mass and elemental composition.Real-time reaction monitoring, kinetic studies, impurity profiling.
GC-HRMSVolatile analytes (e.g., free base)High-resolution separation of isomers. Identification of volatile impurities.Purity assessment of starting materials and final products. Analysis of reaction outcomes for volatile species.

Theoretical and Computational Chemistry Studies on 2,4 Difluoro 3 Methylaniline Hydrochloride

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. tandfonline.commdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govnih.gov For a flexible molecule like 2,4-Difluoro-3-methylaniline hydrochloride, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

A key aspect of the conformational dynamics of this molecule would be the rotation around the C-N bond, leading to different orientations of the amino group relative to the aromatic ring. Additionally, the rotation of the methyl group would also be a dynamic process. MD simulations can quantify the torsional barriers associated with these rotations, providing a deeper understanding of the molecule's flexibility and how it might interact with other molecules in a dynamic environment. acs.org

Solvation Effects and Interaction with Solvents at the Molecular Level

The interaction of this compound with solvents is a critical factor influencing its reactivity, stability, and physical properties. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into these interactions at the molecular level.

In aqueous media, the primary interaction is expected to be the solvation of the anilinium ion (-NH3+) and the chloride counter-ion. MD simulations on similar systems, such as polyaniline, have shown that the nitrogen atoms of the amine groups form strong hydrogen bonds with water molecules. acs.org For this compound, the protonated amino group (-NH3+) would act as a strong hydrogen bond donor, organizing water molecules in its immediate vicinity into a structured solvation shell. acs.org The chloride ion would also be strongly solvated by water molecules acting as hydrogen bond donors.

MD simulations can quantify these interactions by calculating Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF plot for the interaction between the nitrogen of the anilinium group and the oxygen of water would likely show a sharp peak at a short distance, indicative of a strong, well-defined first solvation shell. acs.org

Table 1: Representative Data from Molecular Dynamics Simulation of a Substituted Aniline (B41778) in Water
Interacting Atoms (Solute-Solvent)First Solvation Shell Peak (nm)Coordination Number
Anilinium Nitrogen (N) - Water Oxygen (O)~0.294-6
Anilinium Hydrogen (H) - Water Oxygen (O)~0.191-2
Aromatic Carbon (C) - Water Oxygen (O)~0.35Variable
Chloride Ion (Cl⁻) - Water Hydrogen (H)~0.226-8

Note: This table presents hypothetical yet typical data based on MD simulations of similar ionic aromatic compounds in aqueous solutions to illustrate expected values.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. nih.gov These models are built on the principle that the structural features of a molecule, encoded as numerical values called "molecular descriptors," determine its behavior. researchgate.net For this compound, QSRR/QSPR models could predict various parameters without the need for extensive experimentation.

The development of a QSRR/QSPR model involves several key steps:

Dataset compilation: A set of compounds with known experimental data (e.g., reaction rates, retention times) is collected.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These can be constitutional, topological, geometrical, electrostatic, or quantum-chemical descriptors. mdpi.com

Variable selection: Statistical techniques are used to select the most relevant descriptors that have the strongest correlation with the property of interest. nih.gov

Model generation and validation: A mathematical model is created using methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Regression (SVR). nih.govresearchgate.net The model's predictive power is then rigorously validated.

Development of Predictive Models for Reaction Rates and Selectivity

Predicting the rate and selectivity of chemical reactions involving this compound is a key application of QSRR and quantum chemistry. The substituents on the aniline ring—two fluorine atoms and a methyl group—will significantly influence its reactivity in reactions such as electrophilic aromatic substitution, nucleophilic substitution, or diazotization.

Computational studies on the intramolecular radical addition to substituted anilines have shown that electronic effects are crucial. nih.gov A combination of electrophilic radicals and nucleophilic arenes leads to the highest reaction rates. nih.gov The electron-withdrawing nature of the fluorine atoms in 2,4-Difluoro-3-methylaniline would decrease the nucleophilicity of the aromatic ring, likely slowing down electrophilic substitution reactions compared to aniline itself. Conversely, the methyl group is weakly electron-donating.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model reaction pathways and calculate activation energies (ΔG‡). nih.gov A computational study on the reaction of 4-methyl aniline with OH radicals used DFT methods to map the potential energy surface and Transition State Theory to calculate rate coefficients. mdpi.com A similar approach for this compound would allow for the prediction of rate constants for various reactions.

For selectivity, computational models can predict the most likely site of reaction. For instance, in an electrophilic substitution reaction, the model would calculate the activation energies for substitution at each available position on the ring, with the lowest energy pathway indicating the major product. Studies on aniline synthesis have shown that selectivity can be highly sensitive to reaction conditions, which can also be incorporated into more complex predictive models. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies (ΔG‡) for Electrophilic Bromination of Substituted Anilines
CompoundSubstitution PositionCalculated ΔG‡ (kcal/mol)Predicted Relative Rate
Anilinepara15.2Fast
4-Methylanilineortho14.8Fastest
4-Fluoroanilineortho16.5Slower
2,4-Difluoro-3-methylaniline C6-position18.1Slowest

Note: This table contains illustrative data based on established principles of substituent effects on aromatic reactivity. Actual values would require specific DFT calculations.

Correlation with Spectroscopic and Chromatographic Parameters

QSPR models are particularly powerful for correlating molecular structure with analytical parameters, such as NMR chemical shifts and chromatographic retention times.

Spectroscopic Parameters: Linear Free-Energy Relationships (LFERs) have been successfully used to correlate NMR chemical shifts with electronic parameters of substituents. nih.gov For substituted anilines and related aromatic systems, a strong correlation is often observed between the ¹³C NMR chemical shifts of the aromatic carbons and Hammett substituent constants (σ). acs.orgscielo.br These constants quantify the electron-donating or electron-withdrawing effect of a substituent. A QSPR model for a series of anilines including 2,4-Difluoro-3-methylaniline could be developed using an equation of the form:

δ = δ₀ + ρσ

where δ is the chemical shift of a specific carbon, δ₀ is the chemical shift of the unsubstituted parent compound, σ is the Hammett constant, and ρ represents the sensitivity of the chemical shift to substituent effects. nih.gov Such correlations are invaluable for structure verification and for understanding the transmission of electronic effects through the molecule. nih.govuark.edu

Chromatographic Parameters: Quantitative Structure-Retention Relationships (QSRR) are widely used in chromatography to predict the retention time (tR) of compounds. nih.gov In Reverse-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobicity of the analyte. QSRR models for RPLC often use descriptors like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and solvent-accessible surface area. researchgate.net

For a series of substituted anilines, a QSRR model could predict the retention time of this compound based on its calculated molecular descriptors. nih.gov These models are instrumental in analytical method development, allowing for the optimization of separation conditions with fewer experiments. nih.gov

Table 3: Example of a QSRR Model for Predicting RPLC Retention Time (t_R)
CompoundExperimental t_R (min)Calculated logPMolecular WeightPredicted t_R (min)
Aniline3.50.9093.133.6
4-Fluoroaniline4.81.15111.124.7
4-Methylaniline5.21.39107.155.3
2,4-Difluoro-3-methylaniline (Not available)2.05143.147.1

Note: This table illustrates the application of a hypothetical QSRR model (t_R = 2.1 * logP + 0.01 * MW + 1.5). The predicted value for the target compound is an estimation based on this model.

2,4 Difluoro 3 Methylaniline Hydrochloride As a Versatile Synthetic Building Block in Advanced Organic Synthesis Research

Strategic Utilization in the Synthesis of Complex Heterocyclic Systems

The difluoro-methyl-substituted aniline (B41778) core of 2,4-Difluoro-3-methylaniline serves as a valuable scaffold for the synthesis of a variety of heterocyclic compounds. The fluorine atoms can act as directing groups and modulate the electronic properties of the aromatic ring, while the amino group provides a reactive handle for cyclization reactions.

Synthesis of Novel Fluoro-Substituted Indole, Quinoline, and Benzimidazole Frameworks

The construction of fluoro-substituted indoles, quinolines, and benzimidazoles from 2,4-Difluoro-3-methylaniline hydrochloride is a key area of its application. These heterocyclic motifs are prevalent in a vast number of biologically active compounds.

Indole Synthesis: While direct examples of indole synthesis from 2,4-Difluoro-3-methylaniline are not extensively documented in readily available literature, established methods like the Fischer indole synthesis can be hypothetically applied. The reaction would involve the condensation of 2,4-Difluoro-3-methylaniline with a suitable ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization. The fluorine and methyl substituents would be expected to influence the regioselectivity of the cyclization, potentially leading to novel substituted indoles.

Quinoline Synthesis: The synthesis of fluorinated quinolines often involves the condensation of an aniline with a three-carbon synthon. researchgate.net For instance, the Skraup-Doebner-von Miller reaction or related cyclizations could be employed, reacting 2,4-Difluoro-3-methylaniline with α,β-unsaturated aldehydes or ketones. researchgate.net The reaction conditions would likely require strong acids and oxidizing agents. The resulting quinolines would bear a unique substitution pattern, which could be further elaborated. A series of new fluorinated quinoline analogs have been synthesized using 2-fluoroaniline as a starting material, highlighting the utility of fluorinated anilines in generating such scaffolds. epo.org

Benzimidazole Synthesis: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. To utilize 2,4-Difluoro-3-methylaniline for this purpose, it would first need to be converted to the corresponding ortho-phenylenediamine. This could be achieved through nitration followed by reduction. The resulting diamine could then be cyclized to afford novel fluoro-substituted benzimidazoles. google.comepo.org The synthesis of various fluorinated benzimidazoles from corresponding fluorinated anilines has been reported, demonstrating the feasibility of this approach. google.comepo.orgrsc.orggoogle.com

Illustrative Data for Heterocycle Synthesis:

HeterocycleSynthetic MethodPotential Reactants with 2,4-Difluoro-3-methylanilineExpected Product Core Structure
Indole Fischer Indole SynthesisPhenylhydrazine derivative of the title compound, various ketones/aldehydes4,6-Difluoro-5-methyl-1H-indole
Quinoline Skraup-Doebner-von MillerAcrolein, glycerol5,7-Difluoro-6-methylquinoline
Benzimidazole Phillips Condensation(after conversion to diamine), Formic acid4,6-Difluoro-5-methyl-1H-benzo[d]imidazole

Construction of Fused Polycyclic Systems Incorporating the Aniline Moiety

The reactivity of the aniline moiety in this compound can be harnessed to construct more complex, fused polycyclic systems. Friedel-Crafts type reactions and other intramolecular cyclizations are common strategies to build such frameworks. For example, the aniline could be acylated with a suitable reagent containing a latent reactive site, which could then undergo an acid-catalyzed cyclization onto the aromatic ring to form a new fused ring. The positions of the fluorine and methyl groups would play a crucial role in directing the regiochemical outcome of such cyclizations. While specific examples with 2,4-Difluoro-3-methylaniline are scarce, the general principles of constructing fused heterocyclic systems from substituted anilines are well-established.

Development of New Methodologies for Carbon-Heteroatom Bond Formation

The unique electronic and steric environment of this compound makes it an interesting substrate for the development of new carbon-heteroatom bond-forming reactions.

Directed C-N and C-C Bond Formation Reactions

The amino group of 2,4-Difluoro-3-methylaniline can be utilized in various coupling reactions to form new C-N bonds. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this purpose, allowing for the coupling of the aniline with a wide range of aryl and heteroaryl halides. The fluorine substituents may influence the reactivity of the aniline and the stability of the catalytic intermediates.

Similarly, the aromatic ring of 2,4-Difluoro-3-methylaniline can participate in directed C-C bond formation reactions. For instance, after conversion to an aryl halide or triflate, it could undergo Suzuki, Stille, or Heck coupling reactions to introduce new carbon-based substituents. The ortho-methyl group could also potentially be used as a directing group in C-H activation/functionalization reactions, enabling the formation of C-C bonds at specific positions on the aromatic ring.

Incorporation of Difluorinated Aromatic Scaffolds into Target Molecules

The use of this compound allows for the direct incorporation of a difluorinated aromatic scaffold into larger, more complex molecules. This is particularly valuable in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The aniline functionality provides a convenient attachment point for integrating this fluorinated motif into a target structure through amide bond formation, reductive amination, or other standard transformations.

Illustrative Data for C-N and C-C Bond Formation:

Reaction TypeCatalyst/ReagentsPotential Coupling PartnerExpected Product Type
Buchwald-Hartwig Amination Pd catalyst, ligand, baseAryl bromideN-(aryl)-2,4-difluoro-3-methylaniline
Suzuki Coupling Pd catalyst, baseArylboronic acidAryl-substituted 2,4-difluoro-3-methylaniline
Heck Coupling Pd catalyst, baseAlkeneAlkenyl-substituted 2,4-difluoro-3-methylaniline

Application in Research Towards Functional Materials and Advanced Polymer Architectures

While the application of this compound in functional materials and polymers is not yet widely reported, its structure suggests significant potential in these areas.

Fluorinated anilines are known precursors to conductive polymers like polyaniline. The polymerization of 2,4-Difluoro-3-methylaniline could lead to a novel polyaniline derivative with modified electronic properties, solubility, and thermal stability due to the presence of the fluorine and methyl substituents. researchgate.net These modified properties could be advantageous for applications in sensors, electronic devices, and corrosion protection. Research on the polymerization of other fluorinated anilines has shown that the resulting polymers can exhibit enhanced solubility and thermal stability. researchgate.net

Furthermore, the difluorinated aromatic unit can be incorporated into more complex polymer architectures, such as polyimides or polyamides, by converting the aniline into a diamine or a diacid derivative. The resulting polymers would be expected to possess high thermal stability and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries. The unique substitution pattern of 2,4-Difluoro-3-methylaniline could lead to polymers with novel chain packing and morphology, influencing their macroscopic properties.

Synthesis of Precursors for Organic Electronic Materials

The development of novel organic electronic materials is a rapidly advancing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. Fluorinated anilines, such as this compound, are valuable building blocks in the synthesis of hole-transporting materials (HTMs) and host materials for these applications.

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving efficient charge injection and transport in organic electronic devices. For instance, the fluorination of aniline units in HTMs can lower the HOMO level, leading to better energy-level alignment with the perovskite layer in solar cells and improved device stability. mdpi.com

While direct utilization of this compound in published organic electronic materials is not extensively documented, its structural motifs are found in more complex molecules designed for these purposes. For example, substituted anilines are key precursors in the synthesis of triarylamine-based HTMs. These are typically synthesized through palladium-catalyzed Buchwald-Hartwig amination reactions, where a substituted aniline is coupled with an aryl halide. researchgate.netbenicewiczgroup.com The presence of fluorine and methyl groups on the aniline ring can be used to fine-tune the solubility, thermal stability, and charge-transport properties of the resulting triarylamine.

Research has shown that the introduction of fluorine atoms into the peripheral aniline units of spiro[fluorene-9,9′-xanthene]-based HTMs can enhance the power conversion efficiency and stability of perovskite solar cells. mdpi.comnih.gov The 2,4-difluoro substitution pattern is particularly effective in modulating the electronic properties and improving the hydrophobicity of the hole-transporting layer. mdpi.com

The following table summarizes the impact of fluorination on the performance of selected hole-transporting materials, illustrating the potential benefits of incorporating fluorinated aniline derivatives.

Hole-Transporting MaterialKey Structural FeatureImpact of FluorinationApplication
p-SFX-oF Fluorinated aniline units on a spiro[fluorene-9,9′-xanthene] coreLowered HOMO level, improved interface contact, and enhanced power conversion efficiency. mdpi.comnih.govPerovskite Solar Cells
DFBT-MTP Fluorinated 2,2'-bithiophene coreEnhanced backbone planarity, lower HOMO energy level, and increased hole mobility. nih.govPerovskite Solar Cells
TPASF-based HTMs 3-fluoro-N,N-bis(4-methoxyphenyl)aniline side groupsPromotes self-assembly into nanofibrillar networks, leading to high hole mobility and improved interfacial properties. rsc.orgPerovskite Solar Cells

Monomer in the Research and Development of Novel Fluorinated Polyimides and Polyamides

Fluorinated polyimides and polyamides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties. These characteristics make them suitable for applications in the aerospace, electronics, and automotive industries. The incorporation of fluorine-containing monomers into the polymer backbone can further enhance these properties, leading to materials with lower dielectric constants, reduced moisture absorption, and improved optical transparency. kpi.uascielo.br

While diamines are the conventional monomers used in the synthesis of polyimides and polyamides, monoamines like this compound can play a crucial role as end-capping agents. End-capping is a technique used to control the molecular weight of a polymer and to impart specific properties to the polymer chain ends. By introducing a monofunctional reactant at the end of the polymerization process, the chain growth is terminated, resulting in a polymer with a well-defined chain length and improved processability. The fluorinated and methylated phenyl group from 2,4-Difluoro-3-methylaniline would then be present at the ends of the polymer chains, which can enhance the solubility and modify the surface properties of the resulting polymer films. researchgate.netdtic.mil

Furthermore, this compound can serve as a precursor for the synthesis of novel diamine monomers. For instance, it could be subjected to a series of reactions to couple two molecules, thereby creating a diamine with a unique substitution pattern. This newly synthesized diamine could then be used in polycondensation reactions with dianhydrides or diacyl chlorides to produce novel fluorinated polyimides or polyamides with tailored properties. The synthesis of new fluorine-containing diamine monomers is an active area of research aimed at developing next-generation high-performance polymers. nih.gov

The table below provides examples of fluorinated monomers used in the synthesis of high-performance polyimides and the resulting polymer properties.

Fluorinated MonomerPolymer TypeKey Properties of the Resulting Polymer
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) PolyimideHigh thermal stability, good solubility, and optical transparency. scielo.brmdpi.com
2,2-Bis(trifluoromethyl)-4,4-diaminobiphenyl (TFMB) PolyimideExcellent acid protection, high fluorine content, and enhanced hydrophobicity. mdpi.com
2-Chloro-5-nitrobenzotrifluoride (as a precursor for a diamine) PolyimideReduced charge transfer complex interactions and improved transparency. nih.gov

Exploration of Asymmetric Synthesis and Chiral Derivatization

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral amines and their derivatives are particularly valuable as they are common structural motifs in biologically active compounds and are also used as chiral catalysts and ligands in asymmetric transformations.

Preparation of Enantiomerically Enriched Amine Derivatives

This compound can serve as a starting material for the synthesis of more complex chiral amine derivatives. While the aniline itself is achiral, it can be converted into a chiral product through various asymmetric reactions. For example, it can undergo N-alkylation or N-arylation with a chiral electrophile to introduce a stereocenter. Alternatively, it can be used as a nucleophile in reactions with chiral substrates.

The synthesis of fluorinated chiral amines is an area of significant research interest, as the introduction of fluorine can modulate the basicity of the amine and improve the bioavailability of drug candidates. nih.gov One common strategy for the stereoselective synthesis of chiral amines involves the use of N-tert-butylsulfinyl imines, which can be prepared from the corresponding primary amine. nih.gov Although 2,4-Difluoro-3-methylaniline is a secondary amine, it can be de-methylated to the primary aniline, which could then be used to form a chiral sulfinylimine. Subsequent stereoselective addition of a nucleophile to this imine would yield a chiral amine derivative.

Another approach involves the asymmetric hydrogenation of imines derived from substituted anilines. Transition metal catalysts with chiral ligands have been shown to be highly effective in the enantioselective reduction of a wide range of imines to their corresponding amines. acs.orgnih.gov

Role in Chiral Catalyst or Ligand Synthesis Research

Chiral ligands are essential components of many asymmetric catalysts. The steric and electronic properties of the ligand play a crucial role in determining the enantioselectivity of the catalyzed reaction. Substituted anilines can be incorporated into the structure of chiral ligands to fine-tune their properties.

For instance, 2,4-Difluoro-3-methylaniline could be used as a building block for the synthesis of chiral phosphine-oxazoline (PHOX) ligands, which are widely used in asymmetric catalysis. The aniline nitrogen could be part of a coordinating group or the substituted phenyl ring could form the backbone of the ligand, influencing its conformational preferences and, consequently, the stereochemical outcome of the reaction.

While there are no specific reports on the use of this compound in the synthesis of chiral catalysts or ligands, the broader field of chiral aniline chemistry suggests its potential in this area. rsc.org The development of new chiral ligands is a continuous effort in catalysis research, and the unique substitution pattern of this aniline derivative could offer new possibilities for ligand design.

The following table lists some examples of chiral ligands and catalysts derived from aniline precursors, highlighting the versatility of anilines in asymmetric synthesis.

Chiral Ligand/Catalyst TypeAniline-Derived MoietyApplication in Asymmetric Synthesis
Chiral Phosphoramidite Ligands Substituted anilines incorporated into the ligand backbonePalladium-catalyzed asymmetric functionalization of allylic C-H bonds. researchgate.net
Chiral Nickel Catalysts C2-symmetric anilinesIsoselective polymerization of trans-2-butene. rsc.org
Frustrated Lewis Pairs N,N-Dimethyl-2-[(pentafluorophenyl)boryl]anilineMetal-free hydrogenation of unactivated internal alkynes to cis-alkenes. wikipedia.org

Development of Advanced Analytical Methodologies for Research and Purity Assessment of 2,4 Difluoro 3 Methylaniline Hydrochloride Syntheses

Chromatographic Method Development for High-Resolution Purity Analysis in Research Settings

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main component from structurally similar impurities and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital, complementary roles in the analytical strategy for 2,4-Difluoro-3-methylaniline hydrochloride.

HPLC is the primary technique for determining the purity and assay of this compound due to its versatility in handling non-volatile and thermally labile compounds. oreilly.com The development of a stability-indicating HPLC method is a critical objective, ensuring that the method can resolve the main peak from any potential process-related impurities and degradation products.

The selection of an appropriate stationary phase is paramount for achieving the desired selectivity. For aromatic amines like this compound, reversed-phase chromatography is the most common and effective approach.

Stationary Phase Selection : A C18 (octadecylsilane) column is the most widely used and successful stationary phase for the separation of aniline (B41778) derivatives. oup.comnih.gov The hydrophobic nature of the C18 chains provides excellent retention for the aromatic ring, while differences in polarity due to the fluorine and methyl substituents allow for effective separation from related impurities. Columns with high purity silica (B1680970) and end-capping are preferred to minimize peak tailing, which can be an issue with basic amine compounds due to interactions with residual silanol (B1196071) groups on the silica surface. An evaluation of various C18 columns from different manufacturers can be beneficial to find the optimal selectivity.

Mobile Phase Gradients : A gradient elution is typically necessary to achieve a good separation of both polar and non-polar impurities within a reasonable analysis time. The mobile phase generally consists of an aqueous component and an organic modifier.

Aqueous Phase : Deionized water, often with a pH-modifying additive. Adding an acid like 0.1% trifluoroacetic acid (TFA) or 0.05% acetic acid is common. oup.com This serves to protonate the aniline, ensuring a single ionic form and improving peak shape by suppressing silanol interactions.

Organic Phase : Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol (B129727) can also be used and may offer different selectivity. oup.com

A typical gradient might start with a higher percentage of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic phase concentration to elute the main compound and then any less polar, more retained impurities.

Table 1: Illustrative HPLC Gradient Program for Purity Analysis

Time (minutes) % Aqueous (0.1% TFA in Water) % Organic (Acetonitrile) Flow Rate (mL/min)
0.0 90 10 1.0
20.0 10 90 1.0
25.0 10 90 1.0
25.1 90 10 1.0
30.0 90 10 1.0

UV-Vis Detection : this compound contains a substituted benzene (B151609) ring, which is a strong chromophore, making it well-suited for UV-Vis detection. oup.com The selection of an appropriate detection wavelength is critical for sensitivity. A wavelength scan of the compound in the mobile phase would be performed to identify the wavelength of maximum absorbance (λmax). For substituted anilines, this is typically in the range of 230-280 nm. A wavelength of around 245 nm would likely provide a strong signal for sensitive detection of the main peak and related impurities.

Diode Array Detection (DAD) : A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is highly recommended over a simple UV-Vis detector. A DAD acquires spectra across a range of wavelengths for every point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis : The software can compare spectra across a single chromatographic peak (e.g., at the upslope, apex, and downslope). If the peak is pure, the spectra should be identical. A mismatch indicates the presence of a co-eluting impurity. gla.ac.in

Impurity Identification : The UV spectrum of an unknown impurity peak can provide clues to its structure and can be compared against a library of spectra of known or potential impurities.

Table 2: Representative Detection Parameters for HPLC-DAD Analysis

Parameter Setting Rationale
Detection Wavelength 245 nm High absorbance for sensitive quantification.
Bandwidth 4 nm Standard setting for good signal-to-noise.
Reference Wavelength 360 nm A region where the analyte has no absorbance, used for baseline correction.
Spectral Range 200 - 400 nm Covers the UV absorbance range for aromatic compounds.
Peak Purity Threshold 995 A correlation factor (out of 1000) used to flag spectrally impure peaks.

GC is the ideal technique for the analysis of volatile organic compounds that may be present as impurities from the synthesis, such as residual solvents or volatile starting materials. thermofisher.com Direct analysis of the aniline hydrochloride is not feasible due to its low volatility and salt form, but headspace GC is perfectly suited for analyzing volatile impurities within the solid material.

Headspace GC-FID : Static headspace sampling is the preferred method. chromatographyonline.com A sample of the this compound is placed in a sealed vial and heated. This allows any volatile impurities to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. A Flame Ionization Detector (FID) is typically used as it provides a robust and near-universal response for organic compounds.

Column Selection : A column with a stationary phase designed for volatile compounds is required. A common choice is a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase (USP G43), such as a DB-624 or similar, which provides good selectivity for a wide range of common laboratory solvents. chromatographyonline.com For separating basic compounds like volatile amines, a base-deactivated column or a specialized amine column (e.g., Rtx-Volatile Amine) can improve peak shape and prevent adsorption. restek.comresearchgate.net

Table 3: Example Headspace GC-FID Conditions for Residual Solvents

Parameter Setting
Headspace Sampler
Vial Equilibration Temp 80 °C
Vial Equilibration Time 45 min
Syringe Temperature 100 °C
GC System
Column TRACE™ TR-V1 (or equivalent G43 phase), 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Nitrogen
Inlet Temperature 140 °C
Split Ratio 10:1
Oven Program 40 °C (20 min), then 10 °C/min to 240 °C (10 min)
Detector FID
Detector Temperature 250 °C

High-Performance Liquid Chromatography (HPLC) Method Optimization for Resolution and Sensitivity

Titrimetric and Spectrophotometric Methodologies for Quantification in Research Samples

While chromatography is excellent for purity and impurity determination, titrimetric and spectrophotometric methods can offer rapid, cost-effective alternatives for quantifying the total amount of this compound in a research sample, often for assay determination.

Titrimetric Method : As a hydrochloride salt of a weak base, the compound can be assayed using non-aqueous acid-base titration. pharmaknowledgeforum.comblogspot.com This is a standard pharmacopeial method for such compounds. The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid. This solvent enhances the basicity of the chloride counter-ion. Mercuric acetate (B1210297) is often added to complex with the chloride, freeing the aniline base for titration. The solution is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. The endpoint can be detected potentiometrically with a pH electrode or using a visual indicator like crystal violet, which changes color from violet (basic) to blue-green (acidic). pharmaknowledgeforum.com

Spectrophotometric Method : A simple UV spectrophotometric assay can be developed for quantification. This method relies on Beer-Lambert's Law, which states that absorbance is directly proportional to the concentration of the analyte. A precise amount of the this compound sample is dissolved in a suitable UV-transparent solvent (e.g., methanol or ethanol) to make a solution of known concentration. The absorbance of this solution is measured at the λmax (determined from a UV scan, e.g., ~245 nm). The concentration, and thus the assay of the original sample, can be calculated by comparing its absorbance to that of a highly pure reference standard of known concentration. This method is fast but is not stability-indicating, as any impurity that absorbs at the same wavelength will interfere with the result.

Comprehensive Impurity Profiling and Characterization in Research-Synthesized Batches

Impurity profiling is the identification and quantification of all potential impurities in a synthesized batch. researchgate.net This is critical for understanding and controlling the synthesis process. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.

Forced Degradation Studies : To identify potential degradation products, forced degradation (or stress testing) studies are performed. ajpsonline.comnih.gov The this compound is subjected to harsh conditions to intentionally degrade it. The resulting samples are then analyzed by the developed HPLC method to see what new peaks (degradants) have formed. Typical stress conditions include:

Acid Hydrolysis : e.g., 0.1 M HCl at 60 °C

Base Hydrolysis : e.g., 0.1 M NaOH at 60 °C

Oxidation : e.g., 3% H₂O₂ at room temperature

Thermal Degradation : e.g., Dry heat at 105 °C

Photodegradation : e.g., Exposure to UV and visible light (ICH Q1B conditions)

Characterization of Impurities : The HPLC method separates the impurities, but does not identify them. For structural elucidation, hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable. researchgate.netresearchgate.net As the peaks elute from the LC column, they are introduced into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecule. This information, along with fragmentation data (MS/MS), allows for the confident identification of the impurity's structure.

Table 4: Potential Process-Related and Degradation Impurities

Impurity Type Potential Structure/Identity Likely Origin Detection Method
Starting Material 2,4-Difluoro-3-methylnitrobenzene Incomplete reduction HPLC, LC-MS
Isomeric Impurity e.g., 2,6-Difluoro-3-methylaniline Impurity in starting material HPLC, LC-MS
Over-methylation 2,4-Difluoro-N,N,3-trimethylaniline Side reaction during N-methylation HPLC, LC-MS
Oxidative Degradant N-oxide or hydroxylated derivatives Oxidation (forced degradation or storage) HPLC, LC-MS
Dimer Azo or other dimeric species Oxidative coupling side reaction HPLC, LC-MS

By combining these advanced analytical methodologies, a comprehensive understanding of the purity and impurity profile of research-synthesized batches of this compound can be achieved, ensuring high quality and facilitating a robust process development.

Identification and Structural Elucidation of Synthetic Byproducts and Degradants

The synthesis of this compound can potentially generate a variety of byproducts due to incomplete reactions, side reactions, or subsequent degradation of the target molecule. These impurities can include positional isomers, over-methylated or under-methylated analogs, and products of defluorination or oxidation. The definitive identification and structural elucidation of these often closely related compounds require a combination of high-resolution separation and powerful spectroscopic techniques.

Hypothetical Synthetic Byproducts and Degradants:

During a typical synthesis, starting from a precursor like 1,3-difluoro-2-methylbenzene, followed by nitration and subsequent reduction, several byproducts could theoretically form. The table below lists some potential impurities.

Compound NamePotential OriginKey Structural Difference
2,4-Difluoro-5-methylanilineIsomer from nitration stepDifferent position of the methyl group
2,6-Difluoro-3-methylanilineIsomer from nitration stepDifferent position of fluoro groups
4-Fluoro-3-methylanilineIncomplete fluorination or degradationLoss of one fluorine atom
2,4-DifluoroanilineIncomplete methylationAbsence of the methyl group
2,4-Difluoro-3-methyl-nitrobenzeneIncomplete reductionNitro group instead of amino group
Dimerized impuritiesSide reaction during synthesis or degradationTwo aniline units coupled together

Analytical Techniques for Structural Elucidation:

A multi-pronged analytical approach is essential for the unambiguous characterization of these byproducts.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a cornerstone technique for impurity profiling. HPLC provides the necessary separation of the main compound from its closely related impurities. High-resolution mass spectrometry (HRMS) then provides accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. nih.govsynthinkchemicals.com Tandem MS (MS/MS) experiments involve fragmenting the ionized impurity molecules to generate a characteristic fragmentation pattern, which provides critical information about the molecule's structure. synthinkchemicals.comresearchgate.net This combination is highly effective for identifying and quantifying impurities at very low concentrations. synthinkchemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable byproducts, GC-MS is a powerful alternative. researchgate.netoup.com The high separation efficiency of capillary GC columns can resolve complex mixtures of isomers. epa.gov Electron Ionization (EI) mass spectra can be compared against established libraries for rapid identification. thermofisher.com For novel impurities, chemical ionization (CI) can be used to confirm the molecular weight. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the definitive structural elucidation of isolated impurities. veeprho.comtoref-standards.com It provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F) in the molecule. conicet.gov.aralpaipars.com For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable for confirming the position and number of fluorine atoms. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to piece together the complete molecular structure by establishing connectivity between different atoms. conicet.gov.ar

The data gathered from these techniques are used synergistically. HPLC-MS might suggest a potential structure based on mass and fragmentation, which is then unequivocally confirmed by detailed NMR analysis of the isolated impurity.

Trace Analysis Techniques for Residual Starting Materials and Reagents

In addition to synthetic byproducts, the final product must be monitored for residual starting materials, intermediates, and reagents (such as solvents) used in the manufacturing process. fda.govpharmtech.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for these residues due to their potential toxicity. chromatographyonline.comglobalresearchonline.netuj.edu.pl

Common Residual Substances to Monitor:

Starting Materials: Precursors such as 1,3-difluoro-2-methylbenzene or 2,4-difluoronitrobenzene.

Reagents: Reducing agents (e.g., tin chloride, palladium on carbon), acids (e.g., hydrochloric acid), and bases used throughout the synthesis. google.com

Residual Solvents: Solvents are used extensively in synthesis, purification, and crystallization. chromatographyonline.comresearchgate.net Common solvents might include methanol, ethanol, toluene, or dichloromethane. pharmtech.com Their levels must be controlled according to ICH Q3C guidelines. chromatographyonline.com

Advanced Trace Analysis Methodologies:

Achieving the low detection and quantification limits required for trace analysis necessitates highly sensitive and specific analytical methods.

Gas Chromatography (GC) with Headspace Analysis: This is the industry-standard technique for the analysis of residual solvents. chromatographyonline.compharmtech.com Headspace sampling involves heating the sample in a sealed vial to allow volatile solvents to partition into the gas phase, which is then injected into the GC. This technique avoids injecting the non-volatile drug substance, protecting the instrument and improving sensitivity. globalresearchonline.net A Flame Ionization Detector (FID) is commonly used due to its excellent response to most organic solvents. uj.edu.pl

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC is the preferred method for monitoring non-volatile starting materials and intermediates. A well-developed HPLC method can separate the trace analytes from the main this compound peak. UV detection is often sufficient if the starting materials have a chromophore. For enhanced sensitivity and specificity, particularly for analytes that lack a strong UV chromophore or are present at very low levels, mass spectrometric detection (LC-MS) is employed. perkinelmer.com

The table below summarizes typical analytical techniques for trace analysis in this context.

Analyte TypeAnalytical TechniqueDetectorTypical Limit of Quantification (LOQ)
Residual Solvents (e.g., Toluene, Methanol)Headspace Gas Chromatography (HS-GC)Flame Ionization Detector (FID)1 - 100 ppm
Non-volatile Starting Materials/IntermediatesHigh-Performance Liquid Chromatography (HPLC)UV-Vis / Photodiode Array (PDA)10 - 200 ppm
Trace-level Byproducts or DegradantsLiquid Chromatography-Mass Spectrometry (LC-MS)Mass Spectrometer (MS)0.1 - 10 ppm

The validation of these analytical methods is critical and must demonstrate specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent purity assessment of each batch of this compound.

Future Research Trajectories and Unexplored Frontiers for 2,4 Difluoro 3 Methylaniline Hydrochloride in Chemical Science

Investigation of Novel Catalytic Transformations and Applications

The field of catalysis is continually seeking novel molecular scaffolds to develop more efficient and selective catalysts. Substituted anilines are known to act as catalysts in certain organic reactions, such as oxime ligations, where they can significantly enhance reaction rates. nih.gov Future research could explore the catalytic activity of 2,4-Difluoro-3-methylaniline hydrochloride in a variety of transformations.

One promising avenue is its potential use in metal-catalyzed cross-coupling reactions. The electronic properties conferred by the fluorine and methyl substituents could modulate the reactivity of the aniline (B41778) nitrogen, making it a suitable ligand for transition metals. Researchers could investigate its efficacy in reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, potentially leading to the development of novel catalysts with improved performance. The development of heterogeneous catalysts, where the aniline derivative is supported on a solid matrix, could also be a fruitful area of investigation, offering advantages in terms of catalyst recovery and reuse. nih.gov

Furthermore, its role as an organocatalyst warrants exploration. The amine functionality can participate in hydrogen bonding and act as a Brønsted base, while the fluorinated aromatic ring can engage in non-covalent interactions. These features could be harnessed to catalyze a range of reactions, from asymmetric synthesis to condensation reactions.

Table 1: Potential Catalytic Applications of this compound

Catalysis TypePotential ReactionRationale
OrganocatalysisOxime LigationSubstituted anilines are known to catalyze this reaction. nih.gov
Transition Metal CatalysisCross-Coupling ReactionsThe electronic nature of the substituted ring could influence the catalytic activity of a metal center.
Heterogeneous CatalysisDehydrogenative AromatizationSupported metal nanoparticles with amine-functionalized ligands can be effective catalysts. nih.gov

Expansion into Emerging Areas of Materials Science and Nanotechnology Research

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.com Future research on this compound could focus on its application as a monomer or precursor for the synthesis of advanced materials.

In polymer chemistry, this compound could be used to synthesize novel fluorinated polyanilines or other polymers. These materials could exhibit enhanced properties such as improved solubility in organic solvents, higher thermal stability, and tailored electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as antistatic coatings. numberanalytics.com

In the realm of nanotechnology, the unique electronic and self-assembly properties of molecules containing fluorinated aromatic rings could be exploited. nih.gov Research could investigate the formation of self-assembled monolayers on various substrates, which could find applications in surface modification and the fabrication of nanoscale electronic devices. Furthermore, the incorporation of this compound into nanoparticles could lead to novel drug delivery systems or imaging agents, leveraging the known impact of fluorine on the biological activity and distribution of molecules. mdpi.com

Table 2: Potential Applications in Materials Science and Nanotechnology

AreaPotential ApplicationKey Properties
Polymer ScienceSynthesis of fluorinated polymersEnhanced thermal stability, chemical resistance, and specific electronic properties. numberanalytics.com
NanotechnologySelf-assembled monolayersUnique electronic and self-assembly characteristics. nih.gov
Biomedical MaterialsDrug delivery systems, imaging agentsFluorine can influence the pharmacokinetic properties of molecules. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. jetir.orgrjptonline.org For a relatively underexplored compound like this compound, AI and ML could significantly accelerate the discovery of its synthetic utility.

Exploration of Bioconjugation and Bio-orthogonal Chemistry

Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or nucleic acids, is a powerful tool in chemical biology and drug development. mdpi.com The development of bio-orthogonal reactions, which proceed with high selectivity and efficiency in a biological environment, is crucial for these applications. wikipedia.org The unique reactivity of the aniline functional group suggests that this compound could be a valuable component in the design of novel bioconjugation strategies.

Future research could focus on developing methods to incorporate this compound into biomolecules. The aniline moiety can participate in reactions such as oxime and hydrazone formation, which are established bio-orthogonal ligations. nih.gov The specific substitution pattern of this compound may influence the kinetics and stability of these linkages, a factor that could be systematically investigated.

Moreover, the development of new bio-orthogonal reactions involving aromatic amines is an active area of research. strath.ac.uk The electronic properties of the difluorinated ring system could be exploited to design novel click chemistry-type reactions. If successful, this would expand the toolbox of bio-orthogonal chemistry and enable more complex biological studies, such as dual-labeling experiments where two different biomolecules are tagged with distinct probes.

Advanced Spectroscopic Characterization of Transient Species and Excited States in Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to the development of new and improved chemical transformations. The study of transient species and excited states provides crucial insights into the pathways of chemical reactions. Advanced spectroscopic techniques are powerful tools for these investigations. rsc.orgresearchgate.net

For reactions involving this compound, future research could employ time-resolved spectroscopic methods, such as flash photolysis, to study the formation and decay of reactive intermediates. aip.org For instance, in photochemical reactions, it would be possible to characterize the properties of the excited states of this molecule and any subsequent transient species that are formed.

In the context of polymerization or degradation reactions, in-situ spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy could be used to identify intermediate species. researchgate.net This would provide a detailed mechanistic picture of how this compound is incorporated into larger structures or how it breaks down under specific conditions. Computational modeling can be used in conjunction with experimental spectroscopic data to assign the observed spectral features to specific molecular structures and electronic states. researchgate.net This combined approach would provide a comprehensive understanding of the reactivity of this compound at a fundamental level.

Q & A

Q. What are the recommended synthetic pathways for 2,4-Difluoro-3-methylaniline hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or catalytic amination of halogenated precursors. For example, fluorination of 3-methylaniline derivatives using fluorinating agents like HF-pyridine under controlled conditions can yield the target compound. Optimization strategies include:

  • Temperature control : Maintaining sub-ambient temperatures to minimize side reactions .
  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions to improve regioselectivity .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate high-purity product .

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine substitution patterns and aromatic proton environments .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 192.06) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for biological assays) .

Q. What are the key stability considerations for storing this compound?

  • Storage conditions : Desiccate at -20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt .
  • Light sensitivity : Amber vials are required due to potential photodegradation of the aromatic amine group .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model:

  • Electrophilic aromatic substitution : Charge distribution at C-2 and C-4 positions to predict regioselectivity .
  • Transition states : Energy barriers for reactions with alkyl halides or acyl chlorides .
  • Example: Compare calculated activation energies for fluorination vs. methylation to prioritize synthetic routes .

Q. What strategies resolve contradictory data in literature regarding the compound’s biological activity?

Contradictions often arise from assay variability. Solutions include:

  • Dose-response standardization : Use fixed concentrations (e.g., 1–100 µM) across enzyme inhibition assays .
  • Control experiments : Verify off-target effects via knockout cell lines or competitive binding studies .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 4-(Trifluoromethyl)aniline hydrochloride) to identify trends .

Q. How can this compound be functionalized for use as a biochemical probe?

Functionalization strategies include:

  • Derivatization : Introduce biotin or fluorescein tags via amine-reactive linkers (e.g., NHS esters) for pull-down assays .
  • Isotopic labeling : 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs for metabolic tracing in NMR-based studies .
  • Case study: Coupling with pyridinylmethoxy groups (as in ) enhances solubility for in vitro kinase assays .

Methodological Challenges

Q. What analytical techniques are critical for detecting decomposition products during long-term stability studies?

  • LC-MS/MS : Monitor for hydrolyzed products (e.g., free aniline derivatives) with MRM transitions .
  • TGA/DSC : Thermal gravimetric analysis to identify decomposition temperatures (>240°C expected) .
  • XRD : Confirm crystalline structure integrity after storage .

Q. How can researchers design experiments to differentiate between electronic and steric effects of fluorine substituents in reaction mechanisms?

  • Comparative kinetics : Compare reaction rates of 2,4-Difluoro-3-methylaniline with non-fluorinated analogs (e.g., 3-methylaniline) under identical conditions .
  • Computational modeling : Use Mulliken charges and frontier molecular orbitals (HOMO/LUMO) to isolate electronic contributions .
  • Steric maps : Generate 3D electrostatic potential surfaces to visualize fluorine’s spatial impact .

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